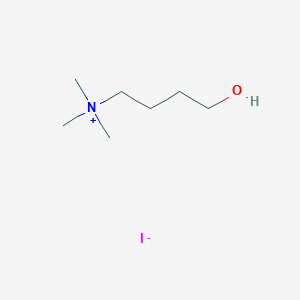
4-Trimethylamino-1-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Trimethylamino-1-butanol, also known as this compound, is a useful research compound. Its molecular formula is C7H18INO and its molecular weight is 259.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermediate in Drug Synthesis
One of the primary applications of 4-trimethylamino-1-butanol is as an intermediate in the synthesis of pharmaceuticals. For instance, it has been utilized in the preparation of pulmonary hypertension drugs such as selexipag. The synthesis involves several steps that convert simpler precursors into the desired pharmaceutical compounds, demonstrating its importance in medicinal chemistry .
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit antimicrobial properties. Research has shown that derivatives can inhibit pathogenic bacteria associated with oral diseases . This suggests potential applications in developing oral care products or therapeutic agents aimed at combating dental pathogens.
Enzyme Substrate
This compound serves as a substrate for specific enzymes, such as dehydrogenases found in certain fungi. For example, Fusarium merismoides var. acetilereum utilizes this compound for metabolic processes, indicating its role in biotechnological applications . This could lead to further exploration of its use in biocatalysis or industrial microbiology.
Case Study 1: Pharmaceutical Development
In a study focused on the synthesis of pulmonary hypertension medications, researchers employed this compound as a key intermediate. The study demonstrated that using this compound significantly improved the efficiency and yield of the drug synthesis process, emphasizing its importance in pharmaceutical chemistry .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests conducted on derivatives of this compound revealed effective inhibition against several oral pathogens. The minimum inhibitory concentration (MIC) values indicated strong potential for developing new therapeutic agents targeting dental diseases .
Propriétés
Numéro CAS |
14274-37-4 |
|---|---|
Formule moléculaire |
C7H18INO |
Poids moléculaire |
259.13 g/mol |
Nom IUPAC |
4-hydroxybutyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C7H18NO.HI/c1-8(2,3)6-4-5-7-9;/h9H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZUVPWWASXUUVFX-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCCO.[I-] |
SMILES canonique |
C[N+](C)(C)CCCCO.[I-] |
Synonymes |
4-trimethylamino-1-butanol 4-trimethylamino-1-butanol acetate HBTM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















